Aluminum zinc oxide

Description

Properties

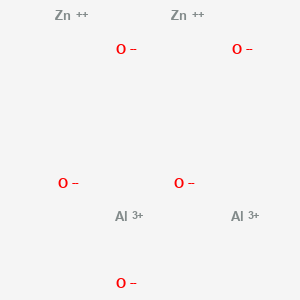

IUPAC Name |

dialuminum;dizinc;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.5O.2Zn/q2*+3;5*-2;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAONJTDQXUSBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Zn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12068-53-0 | |

| Record name | Aluminum zinc oxide (Al2ZnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of aluminum zinc oxide thin films

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Zinc Oxide (AZO) Thin Films

Introduction

Aluminum-doped Zinc Oxide (AZO) thin films are a prominent type of transparent conducting oxide (TCO), materials that exhibit the unique combination of high electrical conductivity and high optical transparency in the visible range of the electromagnetic spectrum.[1][2] AZO has garnered significant interest as a cost-effective, non-toxic, and earth-abundant alternative to the widely used but expensive Indium Tin Oxide (ITO).[1][2] These properties make AZO thin films highly suitable for a wide range of applications, including transparent electrodes in solar cells, liquid crystal displays, light-emitting diodes (LEDs), touch panels, and as heat mirrors.[3][4]

The properties of AZO films—structural, morphological, electrical, and optical—are not intrinsic but are strongly dependent on the chosen synthesis method and the specific deposition parameters.[5][6] Common fabrication techniques include sol-gel, magnetron sputtering, chemical vapor deposition (CVD), and spray pyrolysis.[7][8] By carefully controlling factors such as aluminum doping concentration, film thickness, and post-deposition annealing, the film's characteristics can be tailored for specific device requirements. This guide provides a detailed overview of the primary synthesis methods and characterization techniques for AZO thin films, aimed at researchers and scientists in materials science and device engineering.

Synthesis Methodologies

The choice of deposition technique is critical as it directly influences the crystalline quality, surface morphology, and ultimately, the optoelectronic performance of the AZO thin films.

Sol-Gel Method

The sol-gel process is a versatile and cost-effective wet-chemical technique that allows for excellent control over the material's stoichiometry and homogeneity at a molecular level.[7][9] It does not require expensive vacuum equipment and is suitable for coating large areas.[7]

-

Precursor Solution Preparation:

-

A precursor solution is prepared by dissolving zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in a solvent mixture of absolute ethanol and a stabilizer like monoethanolamine (MEA).[7][10]

-

For doping, a specific atomic percentage (e.g., 1-5 at.%) of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) is added to the zinc acetate solution.[7][9]

-

The solution is stirred continuously at a moderate temperature (e.g., 60 °C) for a period of 1-2 hours to yield a clear and homogeneous sol.[9]

-

The sol is then aged at room temperature for approximately 24 hours before use.[9]

-

-

Film Deposition:

-

Drying and Annealing:

-

After each coating, the film is preheated, for instance, at 300 °C for 10 minutes, to evaporate the solvent and organic residuals.[7][10]

-

The deposition and preheating steps are repeated multiple times (e.g., seven times) to achieve the desired film thickness.[7]

-

Finally, the multi-layered film undergoes a post-deposition annealing process in a furnace at a higher temperature (e.g., 500-550 °C) for 1-2 hours to promote crystallization and form the hexagonal wurtzite ZnO structure.[7][9]

-

RF Magnetron Sputtering

RF magnetron sputtering is a physical vapor deposition (PVD) technique renowned for producing high-quality, uniform, and highly adherent films.[8][11] It is a mature technology suitable for large-area coating at low growth temperatures.[3]

-

System Preparation:

-

A ceramic AZO target (e.g., ZnO doped with 2 wt.% Al₂O₃) is mounted in the sputtering chamber.[5][6]

-

Substrates (e.g., glass slides) are placed on a holder at a fixed distance from the target (e.g., 30-70 mm).[1][6]

-

The chamber is evacuated to a high vacuum base pressure, typically around 8 x 10⁻⁵ Pa.[3]

-

-

Deposition Process:

-

A high-purity inert gas, usually Argon (Ar), is introduced into the chamber as the sputtering gas, and the working pressure is maintained (e.g., 0.7 - 1.5 Pa).[3][12]

-

An RF power (e.g., 75-300 W) is applied to the target, which ignites a plasma.[5][12]

-

Ar⁺ ions from the plasma bombard the AZO target, ejecting atoms that then travel and deposit onto the substrate, forming a thin film.

-

The substrate is often rotated to ensure uniform film thickness.[12] The deposition time is varied to control the final film thickness (e.g., from 30 seconds to 40 minutes).[6]

-

-

Post-Processing:

-

While many sputtering processes are performed at room temperature, some protocols may include substrate heating or post-deposition annealing to improve crystallinity.[5]

-

Aerosol-Assisted Chemical Vapor Deposition (AACVD)

AACVD is an alternative to conventional CVD that does not require volatile precursors or high-vacuum conditions.[1] In this method, a precursor solution is aerosolized and transported to a heated substrate via a carrier gas, where the precursors decompose and react to form the film.

-

Precursor Solution: A solution is made containing the zinc and aluminum precursors (e.g., zinc acetylacetonate and aluminum chloride) dissolved in a solvent such as methanol.[13][14]

-

Aerosol Generation: The solution is converted into an aerosol of fine droplets using an ultrasonic atomizer.

-

Deposition: A carrier gas (e.g., Nitrogen) transports the aerosol into a heated reactor containing the substrate.[14]

-

Reaction: At the heated substrate surface (e.g., 400-450 °C), the precursors decompose and react to form the AZO thin film.[13][14]

-

Annealing: Films may be subsequently annealed (e.g., at 450 °C in a Nitrogen environment) to improve their properties.[14]

Characterization of AZO Thin Films

A suite of characterization techniques is employed to analyze the structural, morphological, optical, and electrical properties of the synthesized films.[15]

Structural and Morphological Properties

-

X-Ray Diffraction (XRD): This is the primary technique used to determine the crystal structure, phase purity, and preferred crystal orientation of the films.[15] For AZO, XRD patterns typically show a dominant peak corresponding to the (002) plane, indicating a hexagonal wurtzite structure with a c-axis orientation perpendicular to the substrate.[16][17] The crystallite size can be estimated from the peak broadening using the Scherrer formula.[18]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the films, providing information on grain size, shape, and film uniformity.[3]

-

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of the film surface, allowing for quantitative measurement of surface roughness, which is a critical parameter for many optical and electronic applications.[9]

Optical Properties

-

UV-Visible Spectroscopy: This technique measures the transmittance and absorbance of the films as a function of wavelength. AZO films are desired to have high average transmittance (>80-90%) in the visible region (400-750 nm).[3][11] The data can also be used to calculate the optical bandgap (Eg) of the material, which typically ranges from 3.2 to 3.7 eV depending on doping and preparation conditions.[4][19][20]

-

Spectroscopic Ellipsometry (SE): SE is a sensitive technique used to determine the film thickness and optical constants (refractive index n and extinction coefficient k) over a wide spectral range.[9][21]

Electrical Properties

-

Four-Point Probe & Hall Effect Measurements: These are standard methods to determine the key electrical properties of TCOs. The measurements yield values for sheet resistance, resistivity (ρ), carrier concentration (ne), and Hall mobility (μ).[3][22] Low resistivity (on the order of 10⁻³ to 10⁻⁴ Ω·cm) is a primary goal for AZO films used as transparent electrodes.[3][22]

Influence of Synthesis Parameters on Film Properties

The final properties of AZO films are a direct consequence of the synthesis parameters. Understanding these relationships is key to optimizing film performance.

Quantitative Data Summary

The properties of AZO thin films can vary significantly based on the synthesis method and its parameters. The following tables summarize typical quantitative data reported in the literature.

Table 1: Electrical Properties of AZO Films

| Synthesis Method | Deposition Parameter | Thickness (nm) | Resistivity (ρ) (Ω·cm) | Carrier Conc. (nₑ) (cm⁻³) | Hall Mobility (μ) (cm²/Vs) | Reference(s) |

| DC Sputtering | Varied Thickness | 153 | 5.1 x 10⁻³ | - | - | [3] |

| DC Sputtering | Varied Thickness | 1404 | 9.7 x 10⁻⁴ | - | - | [3] |

| RF Sputtering | 60 W Power | 200 | - | - | - | [16] |

| RF Sputtering | 180 W Power | 200 | - | - | - | [16] |

| RF Sputtering | Varied Thickness | 220 | 6.1 x 10⁻⁴ | - | - | [22] |

| Toroidal Sputtering | Optimized Gas Flow | 200 | 8.3 x 10⁻⁴ | - | - | [23][24] |

| Sol-Gel | Varied Drying | - | 0.003 | 4.58 x 10²¹ | - | [17] |

| Spray Pyrolysis | Optimized Time | - | 3.26 x 10¹ | - | 3.06 x 10⁻² (S/cm)* | [18] |

*Note: Conductivity (S/cm) is the inverse of resistivity.

Table 2: Structural and Optical Properties of AZO Films

| Synthesis Method | Deposition Parameter | Thickness (nm) | Crystallite/Grain Size (nm) | Avg. Transmittance (%) | Optical Bandgap (Eg) (eV) | Reference(s) |

| DC Sputtering | 153 nm Thickness | 153 | 97 | > 80 | 3.26 | [3] |

| DC Sputtering | 1404 nm Thickness | 1404 | 290 | > 80 | 3.02 | [3] |

| RF Sputtering | 2% Al, Varied Thickness | 370 | 58 | ~85 | ~3.62 | [22] |

| Toroidal Sputtering | Optimized Gas Flow | 200 | - | 90.43 | - | [23][24] |

| Spray Pyrolysis | Varied Al Conc. | - | - | > 80 | ~3.3 | [4] |

| Solid-phase Pyrolysis | 1-10 at.% Al | - | 15-20 | > 94 | 3.26 - 3.3+ | [25] |

Conclusion

The represent a dynamic area of materials science, driven by the demand for high-performance, low-cost transparent conducting oxides. Techniques such as sol-gel, RF magnetron sputtering, and AACVD offer diverse pathways to fabricate these films, each with distinct advantages. The performance of AZO films is intricately linked to synthesis parameters like dopant concentration, film thickness, and thermal treatments, which directly control the structural, electrical, and optical properties. A systematic approach to characterization using XRD, SEM, AFM, UV-Vis spectroscopy, and Hall effect measurements is essential for understanding these relationships and optimizing films for their intended applications, from solar cells to advanced display technologies.

References

- 1. Progress in the Synthesis and Application of Transparent Conducting Film of AZO (ZnO:Al) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Transparent and Conductive Al-Doped ZnO Thin Films. Influence of Al Concentration | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. Location-Optoelectronic Property Correlation in ZnO:Al Thin Film by RF Magnetron Sputtering and Its Photovoltaic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Al Incorporation on the Structural and Optical Properties of Sol–Gel AZO Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. The effect of solvent on Al-doped ZnO thin films deposited via aerosol assisted CVD - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. njpas.com.ng [njpas.com.ng]

- 15. azooptics.com [azooptics.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. ir.uitm.edu.my [ir.uitm.edu.my]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Optical Properties of Al-Doped ZnO Films in the Infrared Region and Their Absorption Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.aip.org [pubs.aip.org]

- 23. Electrical and Optical Properties of Aluminum-Doped Zinc Oxide Fi...: Ingenta Connect [ingentaconnect.com]

- 24. Electrical and Optical Properties of Aluminum-Doped Zinc Oxide Fi...: Ingenta Connect [ingentaconnect.com]

- 25. Polycrystalline Transparent Al-Doped ZnO Thin Films for Photosensitivity and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

electrical and optical properties of aluminum zinc oxide

An In-depth Technical Guide to the Electrical and Optical Properties of Aluminum Zinc Oxide (AZO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum-doped Zinc Oxide (AZO) has emerged as a highly promising transparent conducting oxide (TCO) material, offering a compelling alternative to the more expensive and scarce Indium Tin Oxide (ITO).[1] Its unique combination of high electrical conductivity, excellent optical transparency in the visible spectrum, abundance, and non-toxicity makes it suitable for a wide range of applications, including transparent electrodes in solar cells, flat-panel displays, and various optoelectronic devices.[2][3] This technical guide provides a comprehensive overview of the core electrical and optical properties of AZO, with a focus on the influence of material composition and processing parameters.

Fundamental Properties of AZO

AZO is an n-type semiconductor, where the substitution of Zn²⁺ ions with Al³⁺ ions in the ZnO crystal lattice introduces free electrons, thereby increasing the carrier concentration and enhancing electrical conductivity.[4] The properties of AZO thin films are intricately linked to their structural characteristics, which are in turn governed by the deposition method and subsequent processing steps.

Electrical Properties

The primary electrical parameters of interest for AZO are resistivity, carrier concentration, and Hall mobility. An optimal balance of these properties is crucial for high-performance TCO applications.

Influence of Aluminum Doping: The concentration of aluminum dopant plays a critical role in determining the electrical properties of AZO. Initially, as the Al concentration increases, more Al³⁺ ions substitute Zn²⁺ sites, leading to a higher carrier concentration and a decrease in resistivity.[5] However, beyond an optimal doping level (typically around 2-4 at.%), the resistivity begins to increase.[4][5][6][7] This is attributed to several factors, including the formation of non-conducting aluminum oxide (Al₂O₃) phases at grain boundaries, which act as scattering centers for electrons, and an increase in crystal structure defects that reduce carrier mobility.[5][8][9]

Effect of Annealing: Post-deposition annealing is a common technique used to improve the electrical conductivity of AZO films. Annealing in a reducing atmosphere, such as hydrogen (H₂) or a vacuum, can significantly decrease resistivity.[6][10] This is primarily due to the removal of oxygen-related defects and the creation of oxygen vacancies, which contribute to the carrier concentration.

Optical Properties

High optical transparency in the visible range is a key requirement for TCO materials. AZO films typically exhibit excellent transmittance, often exceeding 80-95%.[1][8][11]

Optical Band Gap: The optical band gap of AZO is a direct band gap semiconductor, with values typically ranging from 3.2 to 3.7 eV.[5][6] The band gap can be modulated by the aluminum doping concentration. An increase in carrier concentration due to doping can lead to a widening of the optical band gap, a phenomenon known as the Burstein-Moss effect.[5] This blue shift of the absorption edge is observed up to an optimal doping level.

Photoluminescence: Photoluminescence (PL) spectroscopy is a valuable tool for investigating the electronic structure and defect states in AZO. The PL spectrum of AZO typically exhibits a strong near-band-edge (NBE) emission in the ultraviolet region, which corresponds to the recombination of free excitons.[3][12] In addition to the NBE emission, broader deep-level emission bands in the visible region are often observed.[8] These visible emissions are generally associated with intrinsic defects such as oxygen vacancies and zinc interstitials. The intensity and position of these PL peaks can be influenced by the deposition conditions and post-annealing treatments.[3][10]

Data Presentation: Electrical and Optical Properties of AZO

The following tables summarize key quantitative data on the electrical and optical properties of AZO thin films prepared by different methods and under various conditions.

Table 1: Electrical Properties of AZO Thin Films

| Deposition Method | Al Doping (at.%) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/V·s) | Reference |

| RF Magnetron Sputtering | 3.45 | 2.01 x 10⁻³ | - | - | [5] |

| Sol-Gel | 4.00 | 1.2 | - | - | [6] |

| Sol-Gel | 1.6 (mol%) | 1.54 x 10⁴ (Sheet Resistance Ω/sq) | - | - | [8] |

| DC Sputtering | - | 1.6 - 2.0 x 10⁻³ | - | - | [1] |

| Pulsed Laser Deposition | 1-2 (wt% Al₂O₃) | 8.54 x 10⁻⁵ | - | - | [1] |

| RF Magnetron Sputtering | - | 4.62 x 10⁻⁴ | - | - | [13] |

| Pulsed Laser Deposition | - | 1.49 - 2.29 x 10⁻³ | - | - | [14] |

| Sol-Gel Immersion | 0.8 | 0.027 | - | - | [4] |

| RF Magnetron Sputtering | - | 6.04 x 10⁻⁴ | 7.147 x 10²⁰ | 5.213 | |

| Dip Coating | 1.4 (mol%) | 2.1 x 10⁻² | 8.7 x 10¹⁹ | 3.1 | [15] |

Table 2: Optical Properties of AZO Thin Films

| Deposition Method | Al Doping (at.%) | Optical Transmittance (%) | Optical Band Gap (eV) | Reference |

| RF Magnetron Sputtering | 3.45 - 11.18 | - | 3.47 - 3.68 | [5] |

| Sol-Gel | 4.00 | - | 3.43 | [6] |

| Sol-Gel | - | 80 - 95 | - | [8] |

| DC Sputtering | - | > 90 | - | [1] |

| Pulsed Laser Deposition | 1-2 (wt% Al₂O₃) | > 88 | - | [1] |

| Sol-Gel | - | 50 - 92 | - | [11] |

| RF Magnetron Sputtering | - | > 93.7 | - | [13] |

| RF Magnetron Sputtering | - | > 84.89 | - | |

| Dip Coating | 1.4 (mol%) | > 90 | 3.29 | [15] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the electrical and optical properties of AZO thin films.

Deposition of AZO Thin Films

Various techniques are employed for the deposition of AZO thin films, each with its own set of advantages and process parameters.

4.1.1. RF Magnetron Sputtering

RF magnetron sputtering is a widely used physical vapor deposition (PVD) technique for producing high-quality, large-area AZO films.[13][16]

-

Target: A ceramic target of ZnO mixed with a specific weight percentage of Al₂O₃ (typically 2 wt.%) is used.[17]

-

Substrate: Glass or silicon wafers are commonly used as substrates.[18]

-

Process Parameters:

4.1.2. Sol-Gel Method

The sol-gel process is a cost-effective chemical solution deposition method for preparing AZO films.[21][22]

-

Precursor Solution: A typical sol is prepared by dissolving zinc acetate dihydrate and an aluminum source (e.g., aluminum nitrate nonahydrate) in a solvent like ethanol, with a stabilizer such as monoethanolamine.[22]

-

Deposition: The film is deposited onto a substrate (e.g., glass) by spin-coating or dip-coating.[11][22]

-

Heat Treatment: After each coating, the film is preheated to remove solvents, and a final annealing step at a higher temperature (e.g., 550 °C) is performed to crystallize the film.[22]

4.1.3. Pulsed Laser Deposition (PLD)

PLD is a versatile PVD technique capable of producing high-quality AZO films with low resistivity.[13]

-

Target: A rotating AZO target is ablated by a high-power pulsed laser (e.g., KrF excimer laser).[23]

-

Substrate: The ablated material is deposited onto a heated substrate in a vacuum chamber.[18]

-

Process Parameters:

-

Laser Fluence and Repetition Rate: These parameters control the deposition rate and film properties.[18]

-

Substrate Temperature: Typically in the range of 200-400 °C.[18]

-

Oxygen Partial Pressure: The oxygen pressure in the chamber influences the stoichiometry and defect concentration of the film.[23]

-

Characterization Techniques

4.2.1. Electrical Characterization

-

Four-Point Probe Method: This technique is used to measure the sheet resistance of the AZO film. A constant current is passed through the two outer probes, and the voltage is measured across the two inner probes. The resistivity is then calculated using the measured sheet resistance and the film thickness.

-

Hall Effect Measurement: This measurement provides information on the carrier type (n-type or p-type), carrier concentration, and Hall mobility. A magnetic field is applied perpendicular to the direction of current flow in the sample, and the resulting Hall voltage is measured.

4.2.2. Optical Characterization

-

UV-Vis Spectroscopy: A UV-Vis spectrophotometer is used to measure the optical transmittance and absorbance of the AZO film over a range of wavelengths (typically 300-800 nm). The optical band gap can be determined from the absorption spectrum using a Tauc plot.[24]

-

Photoluminescence (PL) Spectroscopy: In PL spectroscopy, the sample is excited with a light source of a specific wavelength (e.g., a laser). The emitted light from the sample is then collected and analyzed by a spectrometer to obtain the PL spectrum, which reveals information about the electronic transitions and defect levels within the material.[12]

4.2.3. Structural and Morphological Characterization

-

X-ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and preferred orientation of the AZO films. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation.[5]

-

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): SEM and AFM are employed to visualize the surface morphology, grain size, and roughness of the AZO films.

Visualizations

Experimental Workflow for AZO Thin Film Deposition and Characterization

Caption: General experimental workflow for the deposition and characterization of AZO thin films.

Relationship between Deposition Parameters and AZO Properties

Caption: Key relationships between deposition parameters and the resulting properties of AZO films.

Conclusion

Aluminum Zinc Oxide is a versatile and cost-effective transparent conducting oxide with tunable electrical and optical properties. The performance of AZO thin films is highly dependent on the deposition method, aluminum doping concentration, and post-deposition processing conditions. By carefully controlling these parameters, it is possible to optimize the properties of AZO for a wide array of applications in optoelectronics and beyond. This guide provides a foundational understanding of these key aspects to aid researchers and scientists in the development and application of AZO-based technologies.

References

- 1. mdpi.com [mdpi.com]

- 2. target-materials.com [target-materials.com]

- 3. daneshyari.com [daneshyari.com]

- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 5. dept.npru.ac.th [dept.npru.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. pubs.acs.org [pubs.acs.org]

- 10. joam.inoe.ro [joam.inoe.ro]

- 11. Synthesis and Characterization of AZO Thin Films by Sol-Gel Process: The Influences of Precursors and Dopants | Scientific.Net [scientific.net]

- 12. researchgate.net [researchgate.net]

- 13. Progress in the Synthesis and Application of Transparent Conducting Film of AZO (ZnO:Al) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. emerald.com [emerald.com]

- 16. Location-Optoelectronic Property Correlation in ZnO:Al Thin Film by RF Magnetron Sputtering and Its Photovoltaic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. target-materials.com [target-materials.com]

- 19. aemdeposition.com [aemdeposition.com]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Al Incorporation on the Structural and Optical Properties of Sol–Gel AZO Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Large-Area Pulsed Laser Deposition Growth of Transparent Conductive Al-Doped ZnO Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Aluminum-Doped Zinc Oxide (Al-ZnO)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc Oxide (ZnO) is a versatile wide-bandgap semiconductor with significant applications in optoelectronics, sensors, and transparent electronics. Doping ZnO with Group III elements, particularly aluminum (Al), is a key strategy to enhance its electrical conductivity while maintaining high optical transparency. This guide provides a detailed technical overview of the structural modifications induced in the ZnO crystal lattice by aluminum doping. It covers the fundamental wurtzite structure of ZnO, the mechanisms of Al incorporation, and the resultant changes in lattice parameters and crystallinity. This document includes quantitative data, detailed experimental protocols for synthesis and characterization, and a logical workflow diagram to elucidate the structure-property relationships in Al-doped ZnO (AZO).

The Fundamental Crystal Structure of Zinc Oxide

Undoped Zinc Oxide predominantly crystallizes in the hexagonal wurtzite structure.[1][2] This structure belongs to the P6₃mc space group and is characterized by a tetrahedral coordination of Zn²⁺ and O²⁻ ions.[2][3] The lattice can be described by two primary lattice parameters: 'a' and 'c'. For pure, bulk ZnO, these parameters are experimentally determined to be approximately a = 3.249 Å and c = 5.206 Å.[4] Thin films and nanoparticles often exhibit slight variations depending on the synthesis method and resulting strain. All thin films of Al-doped ZnO typically show a strong (002) preferred orientation, indicating that the c-axis is perpendicular to the substrate surface.[5]

The Influence of Aluminum Doping on ZnO Crystal Structure

The incorporation of aluminum into the ZnO lattice primarily occurs through the substitution of zinc ions (Zn²⁺) with aluminum ions (Al³⁺).[6][7] This substitutional doping is the core mechanism responsible for the significant changes observed in the material's structural and electronic properties.

3.1 Impact on Lattice Parameters A primary consequence of substitutional doping is a change in the lattice parameters. The ionic radius of the Al³⁺ ion (0.054 nm) is considerably smaller than that of the Zn²⁺ ion (0.074 nm).[6][7] When an Al³⁺ ion replaces a Zn²⁺ ion in the lattice, the surrounding bonds contract, leading to a decrease in the overall unit cell volume. This contraction results in a measurable shift of the X-ray Diffraction (XRD) peaks to higher 2θ angles, which corresponds to a decrease in both the 'a' and 'c' lattice parameters.[7]

3.2 Effect on Crystallinity and Crystallite Size Aluminum doping significantly influences the crystallinity and average crystallite size of ZnO. Generally, an increase in Al doping concentration leads to a decrease in the average crystallite size.[8][9] This phenomenon can be attributed to several factors, including the generation of nucleation centers and the introduction of lattice strain, which can inhibit crystal growth.[8] However, there is a critical limit to this effect. Excessive Al doping (typically above 3-5 at.%) can lead to a deterioration of the film's crystallinity.[5] This degradation is caused by increased stress from the size mismatch between the dopant and host ions and the segregation of dopant atoms at grain boundaries.[5]

3.3 Formation of Secondary Phases When the concentration of Al dopant exceeds its solubility limit within the ZnO lattice, a secondary phase may form.[2] The most commonly observed secondary phase is the spinel zinc aluminate (ZnAl₂O₄).[2] The presence of ZnAl₂O₄ is typically identified through additional peaks in the XRD pattern that do not correspond to the wurtzite ZnO structure. The formation of this insulating phase is generally undesirable as it can degrade the material's electrical conductivity.

Quantitative Data Summary

The following table summarizes the typical effect of Al doping concentration on the structural properties of ZnO, synthesized via the sol-gel method. The data shows a clear trend of decreasing crystallite size with increasing aluminum content.

| Al Doping Conc. (wt.%) | Synthesis Method | Average Crystallite Size (nm) | Reference |

| 0 (Undoped ZnO) | Sol-Gel | 35.05 | [8] |

| 2 | Sol-Gel | 24.03 | [8] |

| 4 | Sol-Gel | 21.16 | [8] |

| 6 | Sol-Gel | 18.89 | [8] |

Experimental Protocols

5.1 Synthesis of Al-Doped ZnO Nanoparticles via Sol-Gel Method This protocol describes a common and cost-effective method for synthesizing AZO nanoparticles.[9]

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O] by dissolving it in 2-propanol.

-

Stir the solution vigorously at approximately 70°C for 1 hour to ensure complete dissolution.[10]

-

-

Dopant Solution Preparation:

-

Doping Process:

-

Add the aluminum nitrate solution dropwise into the zinc acetate solution while maintaining continuous stirring.

-

-

Gel Formation:

-

Slowly add a stabilizing agent or pH modifier, such as citric acid, to the mixed solution until the pH reaches a desired level (e.g., 1.5), followed by the addition of NH₃.[9]

-

Continue stirring the solution at an elevated temperature (e.g., 80°C) until a viscous gel is formed.

-

-

Drying and Annealing:

-

Dry the resulting gel in an oven at approximately 200°C for 1 hour to remove residual solvents.[10]

-

The dried powder is then annealed at a higher temperature (e.g., 500°C) in a furnace to promote crystallization and form the final AZO nanoparticles.

-

5.2 Characterization via X-Ray Diffraction (XRD) XRD is the primary technique for analyzing the crystal structure of AZO.

-

Sample Preparation:

-

For nanoparticle samples, press the powder into a flat, smooth surface on a sample holder.

-

For thin-film samples, mount the substrate directly onto the sample stage.

-

-

Data Acquisition:

-

Use a standard X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the 2θ scan range typically from 20° to 80° with a step size of ~0.02°.

-

-

Data Analysis:

-

Phase Identification: Compare the positions of the diffraction peaks with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database. The standard card for hexagonal wurtzite ZnO is JCPDS No. 36-1451.

-

Lattice Parameter Calculation: For the hexagonal wurtzite structure, calculate the lattice parameters 'a' and 'c' from the positions of the diffraction peaks (hkl) using the following equation: 1/d² = (4/3) * [(h² + hk + k²)/a²] + (l²/c²) where 'd' is the interplanar spacing calculated from Bragg's Law (nλ = 2d sinθ).

-

Crystallite Size Estimation: Calculate the average crystallite size (D) using the Debye-Scherrer equation from the full width at half maximum (FWHM) of the most intense diffraction peak (typically the (002) peak for thin films): D = (0.9 * λ) / (β * cosθ) where λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.

-

Visualization of Structural Effects

The following diagram illustrates the logical progression of structural changes in ZnO as a function of aluminum doping concentration.

Caption: Logical workflow of Al doping effects on ZnO crystal structure.

Conclusion

The crystal structure of aluminum-doped zinc oxide is a direct function of the dopant concentration. At optimal levels, aluminum substitutionally incorporates into the ZnO wurtzite lattice, causing a predictable decrease in lattice parameters and crystallite size while preserving the fundamental crystal structure. These modifications are directly responsible for the enhanced electronic properties that make AZO a valuable transparent conducting oxide. However, exceeding the solubility limit of aluminum can lead to increased structural defects, a loss of crystallinity, and the formation of undesirable secondary phases. A thorough understanding and precise control of these structural changes through optimized synthesis and characterization are critical for tailoring AZO properties for advanced applications.

References

- 1. prin.or.id [prin.or.id]

- 2. pubs.aip.org [pubs.aip.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. worldscientific.com [worldscientific.com]

- 10. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

A Technical Guide to the Hexagonal Wurtzite Structure of Aluminum Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core properties of aluminum zinc oxide (AZO) with a hexagonal wurtzite crystal structure. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the material's synthesis, characterization, and potential applications. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental concepts to facilitate a deeper understanding of AZO.

Introduction

Aluminum-doped zinc oxide (AZO) is a transparent conducting oxide (TCO) that has garnered significant attention as a low-cost, non-toxic, and abundant alternative to indium tin oxide (ITO).[1][2] Its wide direct bandgap and high electrical conductivity make it suitable for a range of applications, including transparent electrodes in solar cells, flat panel displays, and light-emitting diodes.[2][3] The majority of high-quality AZO thin films and nanoparticles crystallize in the hexagonal wurtzite structure, which is the thermodynamically stable phase of zinc oxide.[4][5][6] This structure is fundamental to the material's unique optical and electrical properties.

Hexagonal Wurtzite Crystal Structure

The hexagonal wurtzite crystal structure of AZO consists of a hexagonal unit cell with two lattice parameters, 'a' and 'c'. In this structure, each zinc (or substitutionally incorporated aluminum) atom is tetrahedrally coordinated to four oxygen atoms, and vice versa.[7] The doping of ZnO with aluminum introduces Al³⁺ ions that substitute Zn²⁺ ions in the lattice, releasing free electrons and thereby increasing the carrier concentration and conductivity.[8]

References

- 1. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 2. ias.ac.in [ias.ac.in]

- 3. tandfonline.com [tandfonline.com]

- 4. Effect of Al Incorporation on the Structural and Optical Properties of Sol–Gel AZO Thin Films [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to Band Gap Tuning of Aluminum-Doped Zinc Oxide

For Researchers and Scientists in Materials Science and Optoelectronics

This technical guide provides a comprehensive overview of the principles and experimental methodologies for tuning the band gap of aluminum-doped zinc oxide (AZO), a prominent transparent conducting oxide (TCO). The ability to engineer the band gap of AZO is critical for optimizing its performance in a wide array of optoelectronic devices, including solar cells, flat panel displays, and light-emitting diodes (LEDs). This document details the underlying physical mechanisms, various synthesis techniques, and the influence of key deposition parameters on the material's optoelectronic properties.

Core Principles of Band Gap Tuning in AZO

The band gap of zinc oxide (ZnO), a wide band gap semiconductor (typically ~3.3 eV), can be intentionally modified by introducing aluminum as a dopant.[1][2] The primary mechanism governing the change in the optical band gap of AZO is the Burstein-Moss effect .[1] When aluminum (Al³⁺) atoms substitute zinc (Zn²⁺) atoms in the ZnO lattice, each Al atom donates one free electron to the conduction band, thereby increasing the carrier concentration.[3] This increase in electron density fills the lower energy states of the conduction band. Consequently, for an electron to be excited from the valence band to the conduction band, it requires more energy, leading to a widening of the measured optical band gap, observed as a blue shift in the absorption edge.[1]

Conversely, at higher doping concentrations, other phenomena can lead to a narrowing of the band gap (red-shift). These effects include the formation of impurity clusters, increased defect states, and band gap renormalization.[3][4] The interplay between the Burstein-Moss effect and these opposing mechanisms determines the final band gap of the AZO thin film.[5]

Experimental Methodologies for AZO Thin Film Synthesis

Several techniques are employed for the deposition of AZO thin films, each offering distinct advantages in controlling film properties. Common methods include sputtering, sol-gel, atomic layer deposition (ALD), and spray pyrolysis.[6]

Sputtering Deposition

Sputtering is a widely used physical vapor deposition technique for producing high-quality AZO films with good uniformity and adhesion.[6]

Experimental Protocol: RF Magnetron Sputtering

-

Target Preparation: A ceramic target of ZnO doped with a specific weight percentage of Al₂O₃ (typically 1-5 wt%) is used.[7]

-

Substrate Preparation: Substrates, such as glass or silicon, are cleaned ultrasonically in acetone, isopropanol, and deionized water.

-

Deposition Chamber Setup: The substrate is mounted in a vacuum chamber, which is then evacuated to a base pressure of around 10⁻⁶ Torr.

-

Sputtering Process:

-

Argon (Ar) is introduced as the sputtering gas at a working pressure of a few mTorr.[8]

-

An RF power (typically 75-400 W) is applied to the target to generate a plasma.[8][9]

-

The substrate temperature is often maintained between room temperature and 400°C.[7][8]

-

The deposition time is varied to achieve the desired film thickness.[7]

-

-

Post-Deposition Annealing (Optional): The deposited films may be annealed in a controlled atmosphere (e.g., nitrogen) at temperatures ranging from 300°C to 500°C to improve crystallinity and electrical properties.[10][11]

Sol-Gel Method

The sol-gel technique is a cost-effective chemical solution deposition method that allows for easy control of the doping concentration.[12]

Experimental Protocol: Sol-Gel Spin Coating

-

Precursor Solution Preparation:

-

Zinc acetate dihydrate is dissolved in a solvent like 2-methoxyethanol or isopropanol.[10][13]

-

A stabilizer, such as monoethanolamine (MEA) or diethanolamine (DEA), is added to the solution.[10]

-

The aluminum precursor, typically aluminum nitrate nonahydrate, is dissolved in a separate solvent and added to the zinc solution to achieve the desired Al/Zn molar ratio (e.g., 1-5 at%).[10][14]

-

The final solution is stirred and aged for a specific period.[13]

-

-

Deposition:

-

The prepared sol is dropped onto a cleaned substrate.

-

The substrate is spun at a specific speed (e.g., 2500-3000 rpm) for a set duration (e.g., 30 seconds) to form a uniform film.[12]

-

-

Drying and Annealing:

-

After each coating, the film is pre-heated (e.g., at 300°C) to evaporate the solvent.[12]

-

This process is repeated to achieve the desired thickness.[12]

-

Finally, the multi-layered film is annealed at a higher temperature (e.g., 500-550°C) to promote crystallization and remove organic residues.[10][12]

-

Influence of Doping Concentration on AZO Properties

The concentration of aluminum is a critical parameter that significantly influences the structural, optical, and electrical properties of AZO thin films.

Structural Properties

-

Crystallinity: AZO films typically exhibit a hexagonal wurtzite crystal structure with a preferential orientation along the (002) plane.[6][15] The crystallinity can be affected by the Al doping level; excessive doping can lead to the degradation of the crystal structure.[2]

-

Lattice Parameters: The substitution of smaller Al³⁺ ions (ionic radius ~0.53 Å) for larger Zn²⁺ ions (ionic radius ~0.74 Å) can lead to a decrease in the lattice parameters.[1]

Optical Properties

-

Optical Band Gap: As discussed, the band gap generally increases with Al doping up to an optimal concentration due to the Burstein-Moss effect.[1][3] Beyond this point, the band gap may decrease.[2][16]

-

Transparency: AZO thin films are highly transparent in the visible region of the electromagnetic spectrum, with transmittance values often exceeding 85-90%.[1][10]

Electrical Properties

-

Resistivity: The electrical resistivity of AZO decreases with increasing Al concentration up to an optimal level, after which it tends to increase. This is because the initial increase in carrier concentration is eventually counteracted by decreased carrier mobility due to increased scattering from ionized impurities and defects at higher doping levels.[17]

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of aluminum doping on the properties of AZO thin films prepared by different methods.

Table 1: Effect of Al Doping on Optical Band Gap of AZO Thin Films.

| Deposition Method | Al Concentration (at. %) | Optical Band Gap (eV) | Reference |

| Sol-Gel | 0 | 3.229 | [4] |

| Sol-Gel | 1 | 3.29 | [4] |

| Sol-Gel | 2 | Decreased from pure ZnO | [4] |

| Modified Sol-Gel | 3 | 2.8 | [2] |

| Modified Sol-Gel | 5 | 2.72 | [2] |

| Modified Sol-Gel | 7 | 2.7 | [2] |

| Modified Sol-Gel | 9 | 2.65 | [2] |

| Spray Pyrolysis | 0 | 3.295 | [16] |

| Spray Pyrolysis | 1 | 3.291 | [16] |

| Spray Pyrolysis | 3 | 3.288 | [16] |

| Spray Pyrolysis | 5 | 3.284 | [16] |

Table 2: Structural and Electrical Properties of AZO Thin Films.

| Deposition Method | Al Concentration (at. %) | Crystallite Size (nm) | Resistivity (Ω·cm) | Reference |

| Sol-Gel | 0 | 18.0 | - | [15] |

| Sol-Gel | 1 | 22.5 | - | [15] |

| Sol-Gel | 2 | 26.3 | - | [15] |

| Sol-Gel | 3 | 29.7 | - | [15] |

| Atomic Layer Deposition | 2.26 | - | 2.4 x 10⁻³ | [17] |

| RF Magnetron Sputtering | 2 wt% Al₂O₃ | - | 3.17 x 10⁻⁴ (optimal) | [8] |

Visualizing Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate fundamental relationships and experimental workflows in the context of AZO band gap tuning.

References

- 1. d-nb.info [d-nb.info]

- 2. pubs.aip.org [pubs.aip.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. target-materials.com [target-materials.com]

- 8. Location-Optoelectronic Property Correlation in ZnO:Al Thin Film by RF Magnetron Sputtering and Its Photovoltaic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Room Temperature Sputtered Aluminum-Doped ZnO Thin Film Transparent Electrode for Application in Solar Cells and for Low-Band-Gap Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. solidfilm.cn [solidfilm.cn]

- 11. worldscientific.com [worldscientific.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Al Incorporation on the Structural and Optical Properties of Sol–Gel AZO Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Environmentally Benign Structural, Topographic, and Sensing Properties of Pure and Al-Doped ZnO Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of Al doping on the optical constants of ZnO thin films prepared by spray pyrolysis method - ProQuest [proquest.com]

- 17. Electrical and optical properties of Al-doped ZnO and ZnAl2O4 films prepared by atomic layer deposition - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Aluminum Doping on the Properties of Zinc Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of aluminum doping on the structural, optical, and electrical properties of zinc oxide (ZnO). Aluminum-doped ZnO (AZO) is a promising transparent conducting oxide (TCO) with applications ranging from solar cells and flat-panel displays to gas sensors and piezoelectric devices. Understanding the nuanced changes induced by aluminum incorporation is critical for tailoring the material's properties for specific technological applications.

Structural Properties

The incorporation of aluminum atoms into the ZnO crystal lattice induces significant changes in its structural parameters. Aluminum (Al³⁺), with an ionic radius of 0.054 nm, typically substitutes the zinc (Zn²⁺) ions, which have a larger ionic radius of 0.074 nm. This substitution leads to a distortion of the hexagonal wurtzite crystal structure of ZnO.

Lattice Parameters and Crystallite Size

As the concentration of aluminum doping increases, a general trend of decreasing lattice parameters ('a' and 'c') is observed.[1][2] This reduction is attributed to the smaller ionic radius of Al³⁺ compared to Zn²⁺. The decrease in lattice parameters is often accompanied by a decrease in the crystallite size of the AZO films.[1][3][4] However, some studies have reported an increase in crystallite size at low doping concentrations before decreasing at higher concentrations.[5] This initial increase may be due to an improvement in crystalline quality upon initial doping. The introduction of Al³⁺ ions can also lead to the generation of stress and structural defects within the lattice.[6]

| Al Doping Conc. (at.%) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Crystallite Size (nm) | Reference |

| 0 | 3.2568 | 5.2108 | 24 - 53 | [1][7][8] |

| 1 | - | - | - | [7][9] |

| 2 | - | - | 14 | [4][8] |

| 3 | - | - | - | [1] |

| 5 | - | - | - | [1] |

Note: Specific values for lattice parameters at each doping concentration were not consistently available across the reviewed literature. The table reflects the general trend and provides available data points.

Optical Properties

The optical properties of ZnO, particularly its transparency and band gap, are significantly influenced by aluminum doping.

Transmittance

Generally, aluminum-doped ZnO films exhibit high optical transmittance, often exceeding 80-90% in the visible region of the electromagnetic spectrum.[4][9][10][11] This high transparency is a key characteristic that makes AZO a suitable material for transparent electrodes. However, the transmittance can be affected by factors such as film thickness, surface roughness, and the formation of secondary phases at high doping concentrations.

Optical Band Gap

The optical band gap of ZnO typically widens with increasing aluminum doping concentration.[12][13][14][15] This phenomenon is primarily attributed to the Burstein-Moss effect. As Al³⁺ substitutes Zn²⁺, it donates an extra free electron to the conduction band, increasing the carrier concentration. This increase in electron density fills the lower energy levels of the conduction band, causing a shift of the Fermi level into the conduction band and effectively increasing the optical band gap. Some studies, however, have reported a decrease in the band gap at certain doping levels, which could be due to factors like increased defect states or structural disorder.[1][3][16][17]

| Al Doping Conc. (wt.%) | Optical Band Gap (eV) | Reference |

| 0 | 3.10 - 3.37 | [1][3] |

| 1.5 | - | [13] |

| 2 | 3.02 | [3] |

| 2.5 | - | [13] |

| 4 | 3.08 | [3] |

| 6 | 3.09 | [3] |

| 20 | 3.33 - 3.56 | [6][15] |

Electrical Properties

The primary motivation for doping ZnO with aluminum is to enhance its electrical conductivity. The substitution of divalent Zn²⁺ with trivalent Al³⁺ introduces free electrons into the material, thereby increasing the carrier concentration and reducing resistivity.

Resistivity, Carrier Concentration, and Mobility

With an increase in aluminum doping, the electrical resistivity of ZnO films significantly decreases.[7][18][19] This is a direct consequence of the increased carrier concentration.[7][18][20] The carrier concentration can increase by several orders of magnitude with just a few atomic percent of aluminum doping.[18][20]

However, the relationship between doping concentration and electrical properties is not always linear. At very high doping levels, the resistivity may start to increase again.[7] This is because excessive aluminum can lead to the formation of non-conductive Al₂O₃ or ZnAl₂O₄ phases, and can also increase electron scattering at ionized impurities and grain boundaries, which in turn decreases the carrier mobility.[7][19][21] Therefore, there is an optimal doping concentration to achieve the lowest resistivity.

| Al Doping Conc. (at.%) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Carrier Mobility (cm²/V·s) | Reference |

| 0 | ~10³ | ~10¹⁷ | - | [18] |

| 1 | 4.06 x 10⁻³ | 5.52 x 10¹⁹ | - | [7] |

| 2 | - | - | - | [7] |

| 2.5 | ~10⁻¹ | ~10¹⁹ | - | [18] |

| 5 | ~10⁻² | ~10²⁰ | - | [18] |

| 20 | ~10⁻³ | ~10²¹ | - | [18] |

Experimental Protocols

This section outlines the general methodologies for the synthesis and characterization of aluminum-doped zinc oxide thin films.

Synthesis of AZO Thin Films

Several techniques are commonly employed for the deposition of AZO thin films, each with its own advantages and disadvantages.

The sol-gel technique is a cost-effective and versatile method for preparing high-quality AZO films.[7][9]

Protocol:

-

Precursor Solution Preparation:

-

Dissolve zinc acetate dihydrate in a solvent such as isopropanol or 2-methoxyethanol.[6][18]

-

Add a stabilizer, typically monoethanolamine (MEA) or diethanolamine (DEA), to the solution. The molar ratio of stabilizer to zinc acetate is crucial and is often maintained at 1.0.[9]

-

Prepare a separate solution of the aluminum precursor, such as aluminum nitrate nonahydrate or aluminum chloride, in a suitable solvent like ethanol.[6][18]

-

Add the aluminum precursor solution to the zinc precursor solution dropwise while stirring to achieve the desired Al/Zn atomic ratio.

-

Stir the final solution at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours) to obtain a clear and homogeneous sol.[18]

-

-

Film Deposition:

-

Clean the substrates (e.g., glass, silicon) thoroughly using a sequence of solvents like acetone, ethanol, and deionized water in an ultrasonic bath.

-

Deposit the sol onto the substrate using a spin coater or a dip coater.[6][7] Spin coating parameters (e.g., rotation speed, duration) and dip coating parameters (e.g., withdrawal speed) need to be optimized.

-

-

Drying and Annealing:

-

Pre-heat the coated film on a hot plate at a moderate temperature (e.g., 100-300 °C) to evaporate the solvent.

-

Repeat the coating and drying steps multiple times to achieve the desired film thickness.

-

Finally, anneal the film in a furnace at a higher temperature (e.g., 400-600 °C) for a specific duration (e.g., 1-2 hours) in air or a controlled atmosphere to promote crystallization and remove organic residues.[7][9]

-

RF magnetron sputtering is a physical vapor deposition technique that allows for the growth of dense and uniform AZO films with good adhesion.[21][22]

Protocol:

-

Target and Substrate Preparation:

-

Use a ceramic AZO target with a specific weight percentage of Al₂O₃ (e.g., 2 wt.%).[22]

-

Clean the substrates as described in the sol-gel method.

-

-

Deposition Process:

-

Mount the target and substrates in a high-vacuum sputtering chamber.

-

Evacuate the chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

-

Introduce a sputtering gas, usually high-purity argon, into the chamber and maintain a constant working pressure (e.g., 1-10 mTorr).[22]

-

Apply RF power (e.g., 50-200 W) to the target to generate a plasma.[21]

-

The argon ions in the plasma bombard the target, causing atoms of zinc, aluminum, and oxygen to be ejected and deposited onto the substrate.

-

Control deposition parameters such as RF power, working pressure, substrate temperature, and deposition time to tailor the film properties.

-

Chemical Vapor Deposition involves the reaction of volatile precursors on a heated substrate to form a thin film. Aerosol-assisted CVD (AACVD) is a variation where precursors are delivered to the substrate as an aerosol.[12][23]

Protocol:

-

Precursor Solution Preparation:

-

Deposition Process:

-

Generate an aerosol of the precursor solution using an ultrasonic atomizer.

-

Transport the aerosol to the heated substrate in a CVD reactor using a carrier gas (e.g., nitrogen, argon).[12]

-

The precursors decompose on the hot substrate surface, leading to the formation of an AZO thin film.

-

The substrate temperature is a critical parameter, typically in the range of 400-500 °C.[12]

-

Characterization Techniques

XRD is used to determine the crystal structure, phase purity, lattice parameters, and crystallite size of the AZO films.[5][14][17][24][25]

Protocol:

-

Mount the AZO film sample in an X-ray diffractometer.

-

Scan the sample over a range of 2θ angles using a monochromatic X-ray source (typically Cu Kα radiation).

-

Analyze the resulting diffraction pattern to identify the crystallographic planes corresponding to the hexagonal wurtzite structure of ZnO.

-

Calculate the lattice parameters from the positions of the diffraction peaks using Bragg's Law.[5]

-

Estimate the crystallite size from the broadening of the diffraction peaks using the Scherrer equation.[14][17][25]

UV-Vis spectroscopy is employed to measure the optical transmittance and determine the optical band gap of the AZO films.[1][3][10][19][26]

Protocol:

-

Place the AZO film on a transparent substrate in the sample holder of a UV-Vis spectrophotometer.

-

Record the transmittance or absorbance spectrum over a wavelength range typically from 300 to 800 nm.

-

To determine the optical band gap, construct a Tauc plot by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient.[3][10]

-

Extrapolate the linear portion of the Tauc plot to the energy axis to obtain the band gap energy.[1][3]

The Hall effect measurement is a standard technique to determine the electrical properties of semiconductor films, including resistivity, carrier concentration, and carrier mobility.[2][4][9][11][27]

Protocol:

-

Prepare a sample with a specific geometry, typically a square (van der Pauw method) or a Hall bar shape.[2]

-

Make four electrical contacts at the corners of the square sample or on the arms of the Hall bar.

-

Pass a constant current through two adjacent contacts and measure the voltage across the other two contacts.

-

Apply a magnetic field perpendicular to the film surface and measure the Hall voltage, which develops across the contacts perpendicular to the current flow.

-

By performing a series of measurements with different current and voltage configurations, and with and without the magnetic field, the sheet resistance, carrier concentration, and carrier mobility can be calculated.[2][4]

Visualizations

Caption: Experimental workflow for the sol-gel synthesis of AZO thin films.

Caption: Experimental workflow for RF magnetron sputtering of AZO thin films.

Caption: Logical relationship of aluminum doping effects on ZnO properties.

References

- 1. m.youtube.com [m.youtube.com]

- 2. qdusa.com [qdusa.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. robwel.ch [robwel.ch]

- 6. researchgate.net [researchgate.net]

- 7. Sol–gel synthesis of intrinsic and aluminum-doped zinc oxide thin films as transparent conducting oxides for thin film solar cells (Journal Article) | ETDEWEB [osti.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. High temperature Hall measurement setup for thin film characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. allanchem.com [allanchem.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. njpas.com.ng [njpas.com.ng]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. How to Calculate Crystallite Size from X-Ray Diffraction (XRD) using Scherrer Method | Fatimah | ASEAN Journal of Science and Engineering [ejournal.upi.edu]

- 18. solidfilm.cn [solidfilm.cn]

- 19. physics.iisc.ac.in [physics.iisc.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. rrp.nipne.ro [rrp.nipne.ro]

- 22. scielo.br [scielo.br]

- 23. The effect of solvent on Al-doped ZnO thin films deposited via aerosol assisted CVD - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Crystallite Size Determination + Lattice Parameter Measurement with XRD [lambdatechs.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. tau.ac.il [tau.ac.il]

precursors for aluminum zinc oxide synthesis

An In-depth Technical Guide to Precursors for Aluminum Zinc Oxide (AZO) Synthesis

Aluminum-doped Zinc Oxide (AZO) is a highly promising transparent conducting oxide (TCO), emerging as a cost-effective and earth-abundant alternative to the widely used indium tin oxide (ITO).[1] Its unique combination of high electrical conductivity, high optical transparency in the visible spectrum, and wide band gap makes it suitable for a vast range of applications, including solar cells, flat-panel displays, light-emitting diodes (LEDs), and gas sensors.[2][3][4]

The structural, optical, and electrical properties of AZO are profoundly influenced by the synthesis method and, critically, the choice of chemical precursors for both zinc and aluminum.[4][5] The selection of precursors affects reaction kinetics, impurity incorporation, and the final microstructure of the AZO material, whether in the form of thin films or nanoparticles.[6][7] This guide provides a comprehensive overview of the common precursors used in AZO synthesis, details key experimental protocols, and presents a comparative analysis of how different precursors impact the final material properties.

Core Precursors for AZO Synthesis

The synthesis of AZO involves the selection of a primary zinc source and an aluminum dopant source. These precursors can be broadly categorized as inorganic salts and organometallic compounds.

Zinc Precursors

-

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O): This is one of the most commonly used zinc precursors, especially in sol-gel and spray pyrolysis methods.[8][9] It is favored for its low cost, high solubility in alcohols, and relatively clean decomposition.

-

Zinc Chloride (ZnCl₂): Used in various methods, including sol-gel and chemical vapor deposition (CVD).[5][10] Films derived from zinc chloride have been shown to exhibit a strong preferential (002) orientation.[5]

-

Zinc Nitrate (Zn(NO₃)₂): Another common inorganic salt used as a zinc source.[11]

-

Zinc Acetylacetonate (Zn(C₅H₇O₂)₂): An organometallic precursor often employed in spray pyrolysis and CVD techniques.[2]

-

Diethylzinc (DEZ): A volatile organometallic precursor exclusively used in gas-phase deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[3][12]

Aluminum Precursors

-

Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O): A frequently used aluminum dopant in sol-gel and spray pyrolysis methods, often paired with zinc acetate.[8][9][13]

-

Aluminum Chloride (AlCl₃): Available in anhydrous or hexahydrate forms, it serves as a dopant source in methods like spray pyrolysis and CVD.[2][10] The use of aluminum chloride as a precursor can lead to a significant improvement in electrical conductivity compared to organometallic aluminum precursors.[2]

-

Aluminum Isopropoxide (Al(O-i-Pr)₃): An alkoxide precursor used in hydrothermal and precipitation methods.[6][7]

-

Aluminum Acetylacetonate (Al(C₅H₇O₂)₃): An organometallic compound used as a dopant source, particularly in spray pyrolysis.[2]

-

Trimethylaluminum (TMA): A highly reactive and volatile organometallic precursor, it is the standard aluminum source for ALD processes, used in conjunction with DEZ.[3][12]

Synthesis Methodologies and Experimental Protocols

The choice of synthesis method is intrinsically linked to the selection of precursors. The following sections detail the protocols for the most common AZO synthesis techniques.

Sol-Gel Method

The sol-gel process is a versatile, low-cost wet-chemical technique for fabricating high-quality AZO films and nanoparticles.[10][14] It involves the hydrolysis and condensation of molecular precursors in a solution to form a colloidal suspension (sol) that is then converted into a solid network (gel).

-

Precursor Solution Preparation:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) is dissolved in a solvent, typically absolute ethanol or 2-methoxyethanol.[8][9]

-

A stabilizer, such as monoethanolamine (MEA) or diethanolamine (DEA), is added dropwise to the solution while stirring. The molar ratio of stabilizer to zinc precursor is often maintained at 1.0 or 2.0.[8][15]

-

The aluminum precursor, commonly aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), is dissolved in a small amount of the same solvent and added to the zinc solution to achieve the desired Al/Zn atomic percentage (typically 1-3 at.%).[8][15]

-

The final solution is stirred vigorously at a moderate temperature (e.g., 60°C) for 1-2 hours until it becomes clear and homogeneous.[16]

-

The solution is then aged at room temperature for at least 24 hours.[9]

-

-

Film Deposition:

-

Drying and Annealing:

-

After each coating layer, the film is preheated on a hot plate (e.g., 300°C for 10 minutes) to evaporate the solvent and organic residues.[17]

-

The deposition and preheating process is repeated to achieve the desired film thickness.

-

Finally, the multi-layered film is annealed in a furnace at a higher temperature (e.g., 550°C for 2 hours) to promote crystallization and densification, forming the AZO film.[17]

-

Caption: Workflow for AZO thin film synthesis via the sol-gel method.

Spray Pyrolysis

Spray pyrolysis is a deposition technique where a thin film is formed by spraying a precursor solution onto a heated substrate.[18] The droplets undergo aerosolization, solvent evaporation, and thermal decomposition, leading to the formation of a solid film.[19]

-

Precursor Solution Preparation:

-

A zinc precursor (e.g., Zinc Acetate Dihydrate) and an aluminum precursor (e.g., Aluminium Nitrate Nonahydrate) are dissolved in a suitable solvent, such as deionized water or 2-methoxyethanol.[9]

-

A stabilizer like Monoethanolamine (MEA) may be added.[9]

-

The solution is stirred magnetically, often with heating (e.g., 80°C for 3 hours), to ensure complete dissolution and homogeneity.[9]

-

-

Deposition Process:

-

The substrate is placed on a heater and its temperature is raised to the desired deposition temperature (e.g., 180°C - 400°C).[2][9]

-

The precursor solution is atomized using a nozzle (e.g., a 0.2 mm nozzle) and sprayed onto the heated substrate.[9] A carrier gas, such as argon or compressed air, is used to assist the spraying.[9]

-

Key parameters like nozzle-to-substrate distance (e.g., 40 cm), carrier gas pressure (e.g., 1.0 bar), and deposition time (e.g., 10-60 seconds) are carefully controlled to influence the film's properties.[9]

-

-

Post-Deposition Treatment:

Caption: General workflow for the spray pyrolysis deposition of AZO films.

Atomic Layer Deposition (ALD)

ALD is a CVD-based technique that allows for the deposition of conformal, pinhole-free thin films with atomic-level thickness control.[20] It relies on sequential, self-limiting surface reactions between gaseous precursors.

-

Precursor Selection:

-

Deposition Cycle:

-

The synthesis of AZO is achieved by interleaving ZnO and Al₂O₃ deposition cycles.[3] A "supercycle" consists of 'm' cycles of ZnO followed by one cycle of Al₂O₃. The Al doping concentration is controlled by adjusting the ratio 'm'.[3][12]

-

ZnO Cycle:

-

DEZ pulse: DEZ is introduced into the reaction chamber and chemisorbs on the substrate surface.

-

Purge: Inert gas (e.g., N₂) removes excess DEZ.

-

H₂O pulse: Water vapor is introduced, reacting with the surface-bound DEZ to form a layer of ZnO.

-

Purge: Inert gas removes byproducts and excess H₂O.

-

-

Al₂O₃ Cycle:

-

TMA pulse: TMA is introduced and reacts with the surface.

-

Purge: Excess TMA is removed.

-

H₂O pulse: Water vapor reacts with the adsorbed TMA layer to form Al₂O₃.

-

Purge: Byproducts and excess H₂O are removed.

-

-

The substrate temperature is maintained constant throughout the process (e.g., 200°C).[21]

-

Caption: An ALD "supercycle" for depositing aluminum-doped zinc oxide.

Data Presentation: Impact of Precursors on AZO Properties

The choice of precursors significantly alters the final properties of the AZO material. The following tables summarize quantitative data from various studies, highlighting these relationships.

Table 1: Effect of Zinc and Aluminum Precursors on AZO Film Properties (Sol-Gel Method)

| Zn Precursor | Al Precursor | Al (at.%) | Resistivity (Ω·cm) | Transmittance (%) | Optical Band Gap (eV) | Ref. |

| Zinc Acetate | Aluminum Nitrate | 1.0 | - | >85 | - | [10] |

| Zinc Acetate | Aluminum Nitrate | 1.0 | - | - | 3.45 | [22] |

| Zinc Acetate | Aluminum Nitrate | 2.0 | - | - | - | [8] |

| Zinc Chloride | Aluminum Salt | - | - | 50-92 | - | [5] |

| Zinc Acetate | - | 0.0 | - | - | 3.42 | [22] |

Table 2: Effect of Aluminum Precursors on AZO Film Properties (Spray Pyrolysis Method)

| Zn Precursor | Al Precursor | Al/Zn Ratio (%) | Electrical Conductivity Improvement | Crystallite Size | Optical Transmission (%) | Ref. |

| Not Specified | Al Acetylacetonate | 0.2 - 10 | 1x | Decreases with doping | >85 | [2] |

| Not Specified | Al Chloride Hexahydrate | 0.2 - 10 | 10x | Decreases with doping | >85 | [2] |

Table 3: Properties of AZO Films Synthesized by Atomic Layer Deposition (ALD)

| Zn Precursor | Al Precursor | Al Content (at.%) | Substrate Temp. (°C) | Resistivity (Ω·cm) | Transmittance (%) | Ref. |

| DEZ | TMA | ~2.17 | 220 | 8.33 × 10⁻⁴ | ~95 | [21] |

| DEZ | TMA | - | 200 | - | - | [3] |

Chemical Pathways and Logical Relationships

The transformation from precursors to a functional AZO material involves complex chemical reactions and is governed by the nature of the chosen precursors.

General Chemical Transformation Pathway

The synthesis of AZO, regardless of the method, follows a general pathway from molecular precursors to a solid, crystalline material. In solution-based methods, this involves hydrolysis and condensation, while in gas-phase methods, it involves surface reactions and decomposition.

Caption: General chemical pathway from precursors to crystalline AZO.

Influence of Precursor Type on Film Properties

The chemical nature of the precursor (e.g., inorganic salt vs. organometallic) has a direct impact on the resulting film properties. Inorganic precursors often require different processing conditions than organometallic ones and can lead to variations in crystallinity, defect density, and conductivity.

Caption: Logical relationship between precursor type and resulting AZO properties.

Conclusion

The synthesis of aluminum-doped zinc oxide is a process where the final material properties are critically dependent on the initial choice of zinc and aluminum precursors. Zinc acetate and aluminum nitrate remain popular choices for cost-effective solution-based methods like sol-gel and spray pyrolysis. For high-precision applications requiring conformal coatings, the organometallic precursors DEZ and TMA are indispensable for the ALD technique. As demonstrated, inorganic precursors like aluminum chloride can yield films with superior electrical conductivity, while organometallics offer advantages in processing and purity. A thorough understanding of the interplay between precursors, synthesis methodologies, and processing parameters is essential for researchers and scientists to tailor the properties of AZO for specific and advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Al Incorporation on the Structural and Optical Properties of Sol–Gel AZO Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of AZO Thin Films by Sol-Gel Process: The Influences of Precursors and Dopants | Scientific.Net [scientific.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. Recent Progress in Solution Processed Aluminum and co-Doped ZnO for Transparent Conductive Oxide Applications [mdpi.com]

- 11. Zinc Oxide—From Synthesis to Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. azonano.com [azonano.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Spray Pyrolysis Technique; High-K Dielectric Films and Luminescent Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. azonano.com [azonano.com]

- 21. researchgate.net [researchgate.net]

- 22. Effect of Al Incorporation on the Structural and Optical Properties of Sol–Gel AZO Thin Films | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical Stability of Aluminum Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum Zinc Oxide (AZO) has emerged as a prominent transparent conducting oxide (TCO), offering a compelling combination of high electrical conductivity, excellent optical transparency, and cost-effectiveness. These properties have led to its widespread adoption in a variety of applications, including transparent electrodes in solar cells, flat panel displays, and low-emissivity windows. However, the long-term performance and reliability of AZO-based devices are intrinsically linked to the material's chemical stability under various environmental and processing conditions. This technical guide provides a comprehensive overview of the chemical stability of aluminum zinc oxide, detailing its degradation mechanisms, the influence of key environmental factors, and the experimental protocols used to evaluate its durability.

Core Concepts of AZO Stability

The chemical stability of AZO is primarily dictated by the inherent properties of zinc oxide and the influence of the aluminum dopant. Zinc oxide is an amphoteric material, meaning it can react with both acids and bases. The incorporation of aluminum into the ZnO lattice can affect its chemical reactivity and, consequently, its stability.

Degradation in Humid Environments

One of the most significant factors affecting the long-term stability of AZO is its susceptibility to degradation in the presence of moisture. The primary mechanism involves the ingress of water molecules into the AZO film, particularly along grain boundaries. This leads to the formation of hydroxides, such as zinc hydroxide (Zn(OH)₂) and aluminum hydroxide (Al(OH)₃), which are electrically insulating. The formation of these species disrupts the conductive pathways within the film, leading to an increase in sheet resistance and a decrease in charge carrier mobility. In some cases, the degradation can be significant enough to cause a loss of transparency.

Stability in Acidic and Alkaline Environments

The amphoteric nature of zinc oxide makes AZO susceptible to etching in both acidic and alkaline solutions.

In acidic solutions , such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), the oxide lattice is attacked by hydronium ions (H₃O⁺), leading to the dissolution of both zinc and aluminum. The etch rate is dependent on the acid concentration, temperature, and the crystallinity of the AZO film.

In alkaline solutions , such as potassium hydroxide (KOH), the degradation mechanism involves the formation of soluble zincate [Zn(OH)₄]²⁻ and aluminate [Al(OH)₄]⁻ complexes. The stability of AZO in alkaline media is generally poor, although the etch rate can be controlled by adjusting the pH and temperature.